(5-Ethyl-1,3,4-thiadiazol-2-yl)boronic acid CAS number
(5-Ethyl-1,3,4-thiadiazol-2-yl)boronic acid CAS number
Technical Whitepaper: Profiling (5-Ethyl-1,3,4-thiadiazol-2-yl)boronic acid in Medicinal Chemistry and Organic Synthesis
Executive Summary
(5-Ethyl-1,3,4-thiadiazol-2-yl)boronic acid (CAS: 170573-24-7) is a highly specialized bifunctional reagent that bridges the gap between synthetic organic chemistry and advanced drug design[1][2]. By combining the versatile 1,3,4-thiadiazole pharmacophore with a reactive boronic acid moiety, this compound serves a dual purpose: it is a robust building block for palladium-catalyzed Suzuki-Miyaura cross-coupling, and it acts as a potent electrophilic warhead for the development of reversible covalent inhibitors targeting serine and threonine proteases[3][4]. This guide provides an in-depth mechanistic analysis, physicochemical profiling, and validated experimental methodologies for utilizing this compound in drug discovery workflows.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of CAS 170573-24-7 is critical for predicting its behavior in both synthetic reaction mixtures and biological assay buffers. The mesoionic nature of the thiadiazole ring combined with the Lewis acidity of the boron atom dictates its solubility and reactivity[2][5].
| Property | Value / Description |
| Chemical Name | (5-Ethyl-1,3,4-thiadiazol-2-yl)boronic acid |
| CAS Number | 170573-24-7 |
| Molecular Formula | C₄H₇BN₂O₂S |
| Molecular Weight | 157.98 g/mol |
| Predicted Density | ~1.4 g/cm³ |
| Predicted LogP | ~0.89 (Indicating favorable aqueous/lipid balance) |
| Pharmacophore Features | Hydrogen bond acceptors (N, O), Lewis acid center (B), Mesoionic core |
| Key Applications | Suzuki-Miyaura coupling, Reversible covalent inhibition, Bioisosteric replacement |
Mechanistic Significance in Drug Discovery
The 1,3,4-Thiadiazole Scaffold as a Privileged Bioisostere
The 1,3,4-thiadiazole ring is widely recognized in medicinal chemistry as a bioisostere for pyrimidines, pyridazines, and oxadiazoles[5][6][7]. The substitution of the −CH=CH− group with a sulfur atom (−S−) imparts unique pharmacological properties. The high aromaticity of the ring provides excellent in vivo stability, while the presence of C-S σ* orbitals creates small regions of low electron density on the sulfur atom, facilitating strong, directional interactions with target protein backbones[5]. Furthermore, its mesoionic behavior enhances the molecule's ability to cross cellular lipid bilayers, a critical factor for achieving intracellular target engagement[5].
The Boronic Acid Warhead: Reversible Covalent Targeting
Since the FDA approval of bortezomib, boronic acids have become a cornerstone in the design of targeted covalent inhibitors[3][8]. Unlike irreversible electrophiles (e.g., acrylamides) that can lead to off-target toxicity, boronic acids form reversible tetrahedral adducts with the hydroxyl groups of catalytic serine or threonine residues[3][9]. The empty p-orbital of the boron atom acts as a Lewis acid, accepting the lone pair from the nucleophilic amino acid. This reversible nature allows for prolonged target residence time while minimizing permanent off-target adduction, achieving a highly favorable therapeutic index[9].
Two-step reversible covalent binding mechanism of boronic acid to catalytic serine.
Experimental Methodologies
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
(5-Ethyl-1,3,4-thiadiazol-2-yl)boronic acid is an excellent nucleophilic partner for C-C bond formation. The following protocol outlines the coupling of this boronic acid with an aryl halide.
Causality & Experimental Logic: Heteroaryl boronic acids can be prone to protodeboronation (cleavage of the C-B bond) under harsh basic conditions. Therefore, a mild base (e.g., K₂CO₃ or Cs₂CO₃) and a carefully optimized solvent system (1,4-Dioxane/H₂O) are utilized. Water is strictly required to dissolve the base and convert the neutral boronic acid into the reactive, electron-rich boronate anion [R-B(OH)₃]⁻, which is the actual species that undergoes transmetalation with the Pd(II) complex[10].
Step-by-Step Workflow:
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Preparation: In an oven-dried Schlenk flask purged with Argon, add the aryl halide (1.0 equiv), (5-Ethyl-1,3,4-thiadiazol-2-yl)boronic acid (1.2–1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (typically 4:1 v/v). Degassing is critical to prevent the oxidative homocoupling of the boronic acid.
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Base Addition: Add K₂CO₃ (2.0 equiv). The mild base activates the boronic acid without accelerating protodeboronation.
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Reaction: Heat the mixture to 80–90 °C under continuous Argon flow for 8–12 hours. Monitor conversion via LC-MS.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over anhydrous Na₂SO₄, concentrated, and purified via flash chromatography.
Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting boronic acid transmetalation.
Protocol 2: Time-Dependent Enzyme Inhibition Assay
To evaluate (5-Ethyl-1,3,4-thiadiazol-2-yl)boronic acid derivatives as reversible covalent inhibitors against a target serine protease, standard steady-state IC₅₀ assays are insufficient. Covalent inhibitors require the measurement of time-dependent inhibition kinetics ( kinact/KI )[9].
Causality & Experimental Logic: Because the formation of the boron-serine tetrahedral adduct takes time, pre-incubating the enzyme with the inhibitor before adding the substrate will result in a progressive decrease in enzyme velocity. A rapid-dilution washout experiment is required to prove the reversibility of the covalent bond[9].
Step-by-Step Workflow:
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Pre-incubation: Incubate the recombinant serine protease (e.g., 10 nM) with varying concentrations of the boronic acid compound in assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20 to prevent aggregation) at 37 °C.
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Time-Course Aliquoting: At specific time intervals (0, 15, 30, 60, 120 minutes), transfer an aliquot of the enzyme-inhibitor mixture to a microplate.
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Substrate Addition: Rapidly add a fluorogenic peptide substrate to the aliquots to initiate the reaction.
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Kinetic Readout: Measure the initial velocity ( vi ) of fluorescence generation using a microplate reader.
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Data Analysis: Plot the natural log of the remaining fractional activity against pre-incubation time to determine the observed rate constant ( kobs ). Plotting kobs vs. inhibitor concentration yields the inactivation rate ( kinact ) and the binding affinity ( KI ).
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Washout Validation (Reversibility): Incubate the enzyme with a high concentration of the inhibitor (10x IC₅₀) for 1 hour, then rapidly dilute the mixture 100-fold into an assay buffer containing the substrate. Recovery of enzymatic activity over time confirms the reversible nature of the boronic acid-serine bond[9].
References
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MDPI. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from[Link]
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NIH / PMC. Key advances in the development of reversible covalent inhibitors. Retrieved from[Link]
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MDPI. Merging the Versatile Functionalities of Boronic Acid with Peptides. Retrieved from [Link]
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PNAS. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Retrieved from [Link]
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NIH / PMC. An update on the discovery and development of reversible covalent inhibitors. Retrieved from [Link]
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NIH / PMC. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Retrieved from [Link]
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Dove Medical Press. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from[Link]
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Angene Chemical. 1,3,4-THIADIAZOL-2-YLBORONIC ACID Applications. Retrieved from[Link]
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